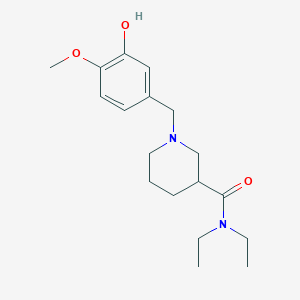
2-(1-piperidinyl)-3-(propylamino)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)-3-(propylamino)naphthoquinone, also known as PPNQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNQ is a naphthoquinone derivative that has a piperidine ring and a propylamino group attached to it. This compound has been found to exhibit various biological activities, making it a promising candidate for research and development.
Scientific Research Applications
2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit various biological activities, making it a promising candidate for research and development. It has been studied extensively for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been studied for its potential applications in the field of neuroscience, as it has been found to modulate the activity of ion channels.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone is not fully understood, but it is believed to involve the modulation of ion channels. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal activity, which may contribute to the anti-inflammatory and anti-oxidant effects of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone.
Biochemical and Physiological Effects
2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has also been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the study of various diseases. However, one limitation of using 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Future Directions
There are several future directions for research on 2-(1-piperidinyl)-3-(propylamino)naphthoquinone. One area of interest is the development of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone and its potential applications in the treatment of various diseases. Finally, the use of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
2-(1-piperidinyl)-3-(propylamino)naphthoquinone can be synthesized by the reaction of 2-hydroxy-1,4-naphthoquinone with 1-piperidinecarboxaldehyde and propylamine in the presence of a catalyst. This reaction results in the formation of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone as a yellow crystalline powder with a melting point of 165-167°C.
properties
IUPAC Name |
2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-10-19-15-16(20-11-6-3-7-12-20)18(22)14-9-5-4-8-13(14)17(15)21/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMUUZTZKRLIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)



![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)